6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime
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Overview
Description
6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines an imidazo-thiazole core with a phenyl group and a carbaldehyde oxime moiety, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime typically involves multiple steps:
Formation of the Imidazo-Thiazole Core: This step often starts with the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the imidazo-thiazole ring.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation or alkylation reaction, depending on the desired position and substitution pattern.
Oxime Formation: The carbaldehyde group is introduced through formylation reactions, followed by the conversion to an oxime using hydroxylamine hydrochloride under acidic or basic conditions.
Attachment of the Dichlorobenzyl Group: The final step involves the reaction of the oxime with 2,6-dichlorobenzyl chloride in the presence of a base to form the desired oxime ether.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole sulfur or the phenyl ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the oxime group to an amine can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring and the oxime ether can participate in electrophilic and nucleophilic substitution reactions, respectively, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology
Biologically, derivatives of this compound have shown promise as enzyme inhibitors and receptor modulators. Their ability to interact with biological macromolecules makes them valuable tools in biochemical research and drug discovery.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. Their ability to modulate specific biological pathways makes them candidates for drug development.
Industry
Industrially, this compound can be used in the development of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for various applications, including as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, while the phenyl and thiazole rings can engage in π-π stacking interactions and hydrophobic contacts. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Lacks the oxime ether group, which may affect its reactivity and biological activity.
2,3-Dihydro-6-phenylimidazo[2,1-b]thiazole-5-carboxaldehyde: Similar core structure but different functional groups, leading to distinct chemical and biological properties.
6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime: Lacks the dichlorobenzyl group, which may influence its solubility and target interactions.
Uniqueness
The presence of the O-(2,6-dichlorobenzyl)oxime group in 6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and highlights its potential for specialized applications in research and industry.
Properties
IUPAC Name |
(E)-N-[(2,6-dichlorophenyl)methoxy]-1-(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3OS/c20-15-7-4-8-16(21)14(15)12-25-22-11-17-18(13-5-2-1-3-6-13)23-19-24(17)9-10-26-19/h1-8,11H,9-10,12H2/b22-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJORMLVBATDTA-SSDVNMTOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)C=NOCC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=NC(=C(N21)/C=N/OCC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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